ENT2 Selectivity: FPMINT vs. NBMPR (ENT1-Selective Standard)
FPMINT exhibits a reversed isoform selectivity profile compared to the classical ENT inhibitor NBMPR. While NBMPR is a potent, competitive inhibitor of ENT1 with negligible activity at ENT2, FPMINT is markedly more potent against ENT2 than ENT1 [1][2]. This makes FPMINT the preferred reagent for experiments requiring ENT2 inhibition without concomitant ENT1 blockade.
| Evidence Dimension | Inhibitory potency (IC50) on [3H]uridine transport |
|---|---|
| Target Compound Data | ENT1: 18.04 ± 1.15 µM; ENT2: 1.69 ± 1.12 µM |
| Comparator Or Baseline | NBMPR: ENT1: 11.3 nM; ENT2: 9.6 µM |
| Quantified Difference | FPMINT: ~10.7-fold selectivity for ENT2; NBMPR: ~850-fold selectivity for ENT1 |
| Conditions | PK15NTD cells stably expressing human ENT1 or ENT2 |
Why This Matters
This reversed selectivity profile makes FPMINT an indispensable tool for dissecting ENT2-specific biology, as common ENT1 inhibitors cannot be used as a substitute.
- [1] Tang PCT, et al. Inhibition of human equilibrative nucleoside transporters by 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine. Eur J Pharmacol. 2016;791:544-551. View Source
- [2] Ward JL, et al. Kinetic and Pharmacological Properties of Cloned Human Equilibrative Nucleoside Transporters, ENT1 and ENT2, Stably Expressed in Nucleoside Transporter-deficient PK15 Cells. J Biol Chem. 2000;275(12):8375-8381. View Source
